molecular formula C32H44ClN3O9 B10861108 N-Me-L-Ala-maytansinol CAS No. 77668-69-0

N-Me-L-Ala-maytansinol

Cat. No.: B10861108
CAS No.: 77668-69-0
M. Wt: 650.2 g/mol
InChI Key: ANHBJISROJTYCJ-CESKRGSMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Maytansinoids as Potent Cytotoxic Agents in Targeted Therapy Research

Maytansinoids are a class of natural products first isolated in the 1970s from the East African shrub Maytenus serrata. nih.gov They belong to the ansamycin (B12435341) group of natural products and are defined by a 19-member ansa macrolide structure. nih.govacademie-sciences.fr These compounds, including the parent compound maytansine (B1676224), exhibit powerful cytotoxic properties by inhibiting microtubule assembly. nih.govbiochempeg.com By binding to tubulin at the vinca (B1221190) domain, maytansinoids disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and ultimately, apoptosis (programmed cell death). nih.gov

The high potency of maytansinoids made them promising candidates for cancer chemotherapy. However, early clinical trials in the late 1970s and early 1980s revealed significant systemic toxicity, which limited their therapeutic potential as standalone agents. nih.govacademie-sciences.fracs.org This challenge spurred researchers to explore targeted delivery systems to selectively deliver these potent toxins to cancer cells while minimizing exposure to healthy tissues. This led to the development of maytansinoids as payloads in antibody-drug conjugates. nih.govacs.org The in vitro inhibitory activity of maytansinoids can be up to 1000 times higher than conventional chemotherapy drugs against a wide range of tumor cells. biochempeg.com

The Role of N-Me-L-Ala-maytansinol as a Key Payload in Antibody-Drug Conjugate (ADC) Development

This compound serves as a critical component—the cytotoxic payload—in the design of ADCs. medchemexpress.comchemsrc.com ADCs are a class of targeted therapeutics composed of three main parts: a monoclonal antibody (mAb) that specifically targets an antigen overexpressed on cancer cells, a stable linker, and a potent cytotoxic agent like this compound. biochempeg.comsigmaaldrich.com

The process involves the mAb binding to the target antigen on the tumor cell surface, followed by the internalization of the ADC-antigen complex. nih.govbiochempeg.com Once inside the cell, the linker is designed to cleave, releasing the this compound payload to exert its cell-killing effect. nih.gov this compound itself is a derivative of maytansinol (B1676226), specifically Maytansinol 3-(S)-α-N-methylaminopropionate. Its hydrophobic and cell-permeable nature is a key characteristic for its function as an ADC payload. medchemexpress.comchemsrc.combiocat.comxcessbio.com

Detailed research findings have demonstrated the in vitro potency of this compound against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line IC50 Value
MMT/EGFRvIII 24 nM
U251/EGFRvIII 3 nM
C4-2 6 nM

Data sourced from BOC Sciences.

This targeted approach allows for the delivery of a highly potent maytansinoid directly to the tumor site, thereby enhancing the therapeutic window compared to the systemic administration of the free drug. acs.orgresearchgate.net

Historical Development and Evolution of Maytansinoid Research Methodologies

The journey of maytansinoid research began with the isolation of maytansine by Kupchan and coworkers in 1972. nih.govacademie-sciences.fr Following this discovery, numerous analogues were isolated from various natural sources, including higher plants, mosses, and the actinomycete Actinosynnema pretiosum. jst.go.jpresearchgate.net The potent anti-tumor activity of these compounds spurred significant interest, leading to numerous studies throughout the 1970s and 1980s. academie-sciences.frjst.go.jp

Initial clinical trials with maytansine, however, were disappointing due to unacceptable systemic toxicity. academie-sciences.fracs.orgacademie-sciences.fr This setback did not mark the end of maytansinoid research but rather a shift in strategy. The focus moved towards using maytansinoids as "warheads" in tumor-specific antibody conjugates, a concept that has since become a cornerstone of modern cancer therapy research. academie-sciences.frjst.go.jpacademie-sciences.fr

The evolution of research methodologies has been critical to this progress. Key developments include:

Semisynthesis and Analogue Generation: Researchers developed semisynthetic methods to modify the natural maytansinoid structure, particularly at the C3 ester group, to create derivatives with improved properties for conjugation. acs.orgacademie-sciences.fr This allowed for the creation of maytansinoids with thiol or disulfide substituents, such as DM1 (mertansine) and DM4 (ravtansine), which are suitable for attachment to antibodies. biochempeg.comacs.org

Linker Technology: The development of various chemical linkers has been a major area of advancement. These linkers are designed to be stable in circulation but cleavable (e.g., by proteases inside the cell or through disulfide exchange) or non-cleavable once the ADC reaches the target cell. nih.govnih.gov The choice of linker can significantly impact the ADC's stability, efficacy, and pharmacokinetic properties. nih.gov

Analytical Techniques: Advanced analytical methods, such as mass spectrometry and high-performance liquid chromatography (HPLC), have become indispensable for the characterization of maytansinoid-antibody conjugates, including determining the drug-to-antibody ratio (DAR) and analyzing metabolites. jst.go.jpaacrjournals.orgexplorationpub.com

These advancements in chemical synthesis, linker chemistry, and analytical methods have transformed maytansinoids from compounds with prohibitive toxicity into highly effective and targeted payloads for a new generation of cancer therapeutics. nih.govresearchgate.net

Properties

CAS No.

77668-69-0

Molecular Formula

C32H44ClN3O9

Molecular Weight

650.2 g/mol

IUPAC Name

[(1S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-(methylamino)propanoate

InChI

InChI=1S/C32H44ClN3O9/c1-17-10-9-11-24(42-8)32(40)16-23(43-30(39)35-32)18(2)28-31(4,45-28)25(44-29(38)19(3)34-5)15-26(37)36(6)21-13-20(12-17)14-22(41-7)27(21)33/h9-11,13-14,18-19,23-25,28,34,40H,12,15-16H2,1-8H3,(H,35,39)/t18?,19?,23-,24+,25-,28?,31-,32-/m0/s1

InChI Key

ANHBJISROJTYCJ-CESKRGSMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)NC)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)NC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies of N Me L Ala Maytansinol and Analogues

Semisynthetic Approaches to N-Me-L-Ala-maytansinol from Natural Precursors

The primary route to this compound is through semisynthesis, starting from maytansinoid precursors obtained from natural sources. Maytansinol (B1676226), which features a crucial C-3 hydroxyl group, is a key intermediate in this process. nih.govrsc.org It is typically derived from the reductive cleavage of naturally occurring maytansinoid esters like maytansine (B1676224) or ansamitocin P-3, which can be isolated from microorganisms such as Actinosynnema pretiosum or the plant Maytenus ovatus. rsc.orggoogle.comgoogle.comacademie-sciences.fr This initial step provides the foundational macrocyclic structure upon which the desired N-methyl-L-alanine side chain is installed. nih.gov

Esterification of Maytansinol with N-Methyl-L-Alanine Derivatives

The central reaction in the synthesis of this compound is the esterification of the C-3 hydroxyl group of maytansinol with an appropriately derivatized N-methyl-L-alanine. google.comgoogleapis.com This reaction attaches the amino acid side chain that is critical for the compound's cytotoxic activity. rsc.orggoogle.com The process typically involves the use of a coupling agent to facilitate the formation of the ester bond between the maytansinol C-3 alcohol and the carboxylic acid of the N-methyl-L-alanine derivative. epo.orgresearchgate.net

Commonly employed reagents for this condensation include dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of zinc chloride (ZnCl₂). google.comgoogle.comacademie-sciences.frepo.org The N-methyl-L-alanine moiety is often part of a larger, more complex carboxylic acid structure, especially when designing analogues for subsequent linker attachment. epo.orgresearchgate.net For instance, to create maytansinoids ready for bioconjugation, maytansinol is esterified with a disulfide-containing acyl N-methyl-L-alanine derivative. google.comgoogle.comepo.org

Parameter Details References
Precursor Maytansinol, derived from natural maytansinoid esters (e.g., Ansamitocin P-3). rsc.orggoogle.comgoogle.com
Reagent N-methyl-L-alanine derivatives (often containing disulfide moieties for later modification). google.comgoogle.comepo.org
Coupling Agents Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.orggoogle.comepo.org
Catalyst Zinc Chloride (ZnCl₂). google.comgoogle.comacademie-sciences.frepo.org
Key Reaction Esterification at the C-3 hydroxyl group of maytansinol. google.comgoogleapis.com

Stereochemical Control in N-Me-L-Ala-Maytansinoid Synthesis

Maintaining the correct stereochemistry is paramount, as the biological activity of maytansinoids is highly dependent on their three-dimensional structure. academie-sciences.fr Specifically, the L-configuration of the N-methyl-alanine moiety is crucial for high cytotoxicity. google.comacademie-sciences.frepo.org Synthesis strategies aim to control this by using enantiomerically pure N-methyl-L-alanine as a starting material. researchgate.net However, the conditions of the coupling reaction itself present significant challenges to preserving this stereochemical integrity. google.comepo.org

Challenges in Diastereomeric Purity During Synthesis

A major hurdle in the synthesis of N-Me-L-Ala-maytansinoids is the racemization of the N-methyl-L-alanine chiral center during the esterification step. researchgate.net The activation of the carboxylic acid required for coupling can lead to the formation of a mixture of two diastereomeric products: the desired maytansinoid with the L-aminoacyl side chain and the undesired D-aminoacyl diastereomer. google.comgoogle.comepo.org This racemization significantly complicates the synthesis and purification process.

The formation of these diastereomers necessitates extensive purification, typically involving multiple chromatographic steps, such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to isolate the biologically active L-isomer. google.comgoogle.comepo.org The lack of complete stereochemical control often results in a low isolated yield of the desired product, frequently reported to be around only 30%. google.comepo.org This makes the process cumbersome and less economical for large-scale production. epo.org

Challenge Description Consequence References
Racemization The chiral center of N-methyl-L-alanine racemizes during the DCC/ZnCl₂ mediated coupling reaction.Formation of both L- and D-aminoacyl diastereomers. google.comgoogle.comepo.orgresearchgate.net
Purification The resulting diastereomeric mixture is difficult to separate.Requires multiple silica gel columns and/or HPLC. google.comgoogle.comepo.org
Low Yield A significant portion of the product is the undesired D-isomer.Isolated yield of the desired L-isomer is often low (~30%). google.comepo.org
Process Inefficiency The multi-step purification and low yield make the process uneconomical for industrial scale.Cumbersome and inefficient synthesis. google.comepo.org

Advanced Chemical Modifications for Linker Integration

The utility of this compound is most prominently realized in the field of antibody-drug conjugates (ADCs), where it serves as a potent cytotoxic payload. nih.govresearchgate.net To be used in an ADC, the maytansinoid must be chemically modified to allow for stable, covalent attachment to a monoclonal antibody via a linker. nih.gov

Introduction of Functional Groups for Bioconjugation

The N-acyl side chain of the maytansinoid is the primary site for chemical modification to introduce a functional group for linker attachment. nih.gov A widely used strategy involves synthesizing maytansinoid analogues that bear a thiol (-SH) or disulfide (-S-S-) group. researchgate.net Thiol-containing maytansinoids, such as DM1 and DM4, are prominent examples. rsc.orgnih.gov

The synthesis of these compounds begins with the esterification of maytansinol with an N-methyl-L-alanine derivative that already contains a disulfide bond. google.comepo.org This disulfide-containing maytansinoid can then be reduced, commonly with dithiothreitol (B142953) (DTT), to yield the free thiol group. rsc.orggoogle.comgoogleapis.com This terminal thiol is a versatile chemical handle, ready for reaction with a compatible linker for conjugation to an antibody. rsc.orgnih.gov

Exploration of Novel Reactive Moieties for Conjugation Chemistry

The final step in preparing a maytansinoid-based ADC is the conjugation of the thiol-bearing payload to an antibody using a heterobifunctional linker. rsc.org The choice of linker and conjugation chemistry is critical as it influences the stability, pharmacokinetics, and efficacy of the final ADC. nih.govnih.gov

A prevalent conjugation strategy is the reaction between the thiol group of the maytansinoid (e.g., DM1) and a maleimide (B117702) group present on the linker. nih.govrsc.orgrsc.org The other end of the linker possesses a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which reacts with the ε-amino groups of lysine (B10760008) residues on the antibody. nih.govresearchgate.net This results in a stable thioether bond connecting the payload to the linker. acs.orgnih.gov The succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example of a non-cleavable linker used in this approach. nih.gov

Alternatively, cleavable linkers are designed to release the maytansinoid payload inside the target cell. nih.gov Disulfide-containing linkers, such as N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB), are a major class. rsc.orgmdpi.com These linkers react with the maytansinoid's thiol group to form a new disulfide bond. This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment inside a cell, releasing the active drug. mdpi.comacs.org To improve properties like solubility and reduce aggregation, linkers incorporating hydrophilic polyethylene (B3416737) glycol (PEG) or sulfonate groups have also been developed. researchgate.netaacrjournals.org

Linker Type Reactive Moiety (on Linker) Functional Group (on Maytansinoid) Resulting Bond Example Linker References
Non-Cleavable MaleimideThiolThioetherSMCC rsc.orgnih.govnih.gov
Cleavable (Disulfide) PyridyldithioThiolDisulfideSPDB rsc.orgmdpi.com
Cleavable (Peptide) N/AN/AAmideVal-Cit, Gly-Gly-Gly nih.govmdpi.comnih.gov
Hydrophilic Maleimide or NHS EsterThiolThioetherPEG-containing linkers (e.g., PEG₄Mal) researchgate.netaacrjournals.org

Chemoenzymatic and Biosynthetic Approaches in Maytansinoid Production

The production of complex natural products like this compound and its analogues has been significantly advanced by integrating biological and chemical methods. The limitations and low yields of extracting these compounds from plant sources spurred the exploration of microbial fermentation and genetic engineering. plos.orgplos.org The discovery that the actinomycete Actinosynnema pretiosum produces ansamitocins, which are structurally similar maytansinoids, opened the door to large-scale production via fermentation and provided a platform for generating novel derivatives through biosynthetic and chemoenzymatic strategies. plos.orgplos.orgpnas.org

The foundation of these advanced production methods lies in a deep understanding of the maytansinoid biosynthetic pathway in A. pretiosum. The biosynthesis originates from the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgresearchgate.net This starter unit is assembled onto a large, modular Type I polyketide synthase (PKS), a multi-enzyme complex that sequentially adds extender units (acetates and propionates) to build the polyketide backbone. pnas.orgbeilstein-journals.org Following the assembly and release of the macrocyclic lactam core, known as proansamitocin (B1237151), a series of post-PKS modifications occur. pnas.orgbeilstein-journals.org These tailoring steps, which include halogenation, methylation, epoxidation, and carbamoylation, are catalyzed by a suite of dedicated enzymes encoded within the ansamitocin (asm) gene cluster to yield the final natural products like ansamitocin P-3. pnas.orgnih.gov

Harnessing this natural biosynthetic machinery through genetic engineering has enabled two powerful strategies: mutational biosynthesis and chemoenzymatic synthesis.

Mutational Biosynthesis (Mutasynthesis)

Mutational biosynthesis, or mutasynthesis, involves genetically blocking a specific step in the biosynthetic pathway of a producer organism and then supplying a synthetic substrate analogue to be incorporated by the remaining active enzymes. This technique allows for the creation of novel, "unnatural" natural products that would be difficult to access through total chemical synthesis.

A common approach in maytansinoid production is to use a mutant strain of A. pretiosum that is blocked in the biosynthesis of the natural starter unit, AHBA. nih.govresearchgate.net By feeding these AHBA-deficient mutants various synthetic aminobenzoic acid analogues, researchers have successfully induced the PKS machinery to accept these alternative starter units. nih.govresearchgate.netbeilstein-journals.org The downstream tailoring enzymes then process the resulting modified polyketide chain, leading to a diverse array of novel ansamitocin derivatives with altered aromatic rings. beilstein-journals.orgnih.gov This approach provides valuable insights into the substrate flexibility of the biosynthetic enzymes and allows for the generation of maytansinoid libraries for structure-activity relationship (SAR) studies. nih.gov

Genetic Engineering for Yield Enhancement and Precursor Accumulation

Beyond creating novel structures, genetic engineering is crucial for improving the production yield of key maytansinoid precursors, making them economically viable for further chemical modification. Ansamitocin P-3 and its direct precursor, maytansinol, are vital starting materials for the semi-synthesis of advanced maytansinoid derivatives. plos.orgresearchgate.net

Several strategies have been employed to increase the titers of these compounds:

Deletion of Regulatory Genes: The asm2 gene is a putative transcriptional repressor in the asm cluster. Deleting this gene in A. pretiosum was shown to significantly enhance the productivity of ansamitocin P-3, with one study reporting a 9-fold increase in titer compared to the wild-type strain. jmb.or.kr

Eliminating Competing Pathways: The biosynthesis of ansamitocin P-3 (AP-3) competes with the formation of byproducts. The enzyme Asm25, an N-glycosyltransferase, diverts a common precursor toward the synthesis of a glycosylated byproduct (AGP-3) instead of AP-3. plos.org By inactivating the asm25 gene, the metabolic flux was redirected, resulting in a more than 2-fold increase in AP-3 yield. plos.org

Accumulating Specific Intermediates: Inactivation of specific tailoring enzymes can cause the accumulation of valuable precursors. For example, a mutant with an inactivated asm19 gene, which encodes the acyltransferase responsible for adding the C-3 ester side chain, was found to accumulate N-desmethyl-4,5-desepoxymaytansinol instead of maytansinol or ansamitocins. nih.gov This provides a unique precursor for further enzymatic or chemical derivatization.

These genetic manipulations, often combined with optimization of fermentation media, have dramatically increased the supply of key maytansinoid intermediates. jmb.or.krd-nb.info

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the strengths of biological and chemical processes. It typically involves the fermentative production of a complex molecular scaffold, which is then elaborated or modified using chemical reactions. This hybrid approach is particularly well-suited for producing maytansinoid derivatives like this compound.

Biosynthesis of Maytansinol: A genetically engineered strain of A. pretiosum is used to produce a key precursor. Maytansinol is the ideal precursor as its C-3 hydroxyl group is the site for esterification to attach various side chains. researchgate.netnih.gov Maytansinol can be obtained by the fermentative production of ansamitocins (like ansamitocin P-3) followed by reductive cleavage of the C-3 ester side chain.

Chemical Acylation: The biosynthetically derived maytansinol is then used as a substrate in a chemical synthesis step. To produce this compound, maytansinol is esterified with an activated form of N-methyl-L-alanine. This acylation is a critical step for creating the maytansinoid payloads used in many antibody-drug conjugates (ADCs). researchgate.netunimi.it

This chemoenzymatic route leverages the efficiency of the microorganism to assemble the complex macrocyclic core while using the precision of organic chemistry to attach the desired side chain, which dictates the compound's properties for conjugation to antibodies. nih.govacademie-sciences.fr

Research Findings

Table 1: Selected Genes from the Actinosynnema pretiosum Ansamitocin (asm) Biosynthetic Cluster and Their Functions

Gene(s)Proposed FunctionReference(s)
asmA-D, asm9Type I Polyketide Synthase (PKS) modules and chain-terminating amide synthase; assemble the proansamitocin macrocycle. pnas.orgnih.gov
asm22-24, asm43-45, asm47Biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. pnas.orgnih.gov
asm10N-methyltransferase, responsible for N-methylation. plos.org
asm12Halogenase, responsible for chlorination of the aromatic ring. sdu.edu.cn
asm19O-acyltransferase, attaches the C-3 ester side chain to an N-desmethyl-4,5-desepoxy precursor. pnas.orgnih.gov
asm21Epoxidase, responsible for forming the 4,5-epoxide. pnas.org
asm25N-glycosyltransferase, diverts a precursor to a glycosylated byproduct (AGP-3). plos.org
asm2Putative transcriptional repressor of the asm gene cluster. jmb.or.kr

Table 2: Examples of Genetically Engineered A. pretiosum Strains and Their Products

Strain ModificationKey OutcomeResulting Product(s)Reference(s)
Deletion of asm2 (repressor gene)Yield Enhancement9-fold increase in ansamitocin P-3 titer. jmb.or.kr
Inactivation of asm19 (acyltransferase)Precursor AccumulationAccumulation of N-desmethyl-4,5-desepoxymaytansinol. nih.gov
Inactivation of asm25 (competing N-glycosyltransferase)Yield Enhancement>2-fold increase in ansamitocin P-3 yield; >6-fold with isobutanol feeding. plos.org
AHBA-blocked mutant (e.g., HGF073)MutasynthesisProduction of novel ansamitocin analogues when fed synthetic starter units. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of N Me L Ala Maytansinoid Based Entities

Tubulin Binding and Microtubule Dynamics Disruption

The core mechanism of maytansinoid action is the destabilization of microtubules, essential components of the cellular cytoskeleton involved in maintaining cell structure, transport, and, most importantly, the formation of the mitotic spindle during cell division. nih.govnbinno.com

Maytansinoids, including N-Me-L-Ala-maytansinol derivatives, bind to tubulin, the protein subunit of microtubules. creative-biolabs.com This binding occurs on the β-tubulin subunit at a site that overlaps with the binding site for vinca (B1221190) alkaloids, often referred to as the Vinca domain. nih.govnih.govnih.gov While sharing similarities with vinca alkaloids, the maytansinoid binding site is distinct. nih.govpnas.org X-ray crystallography has identified a specific maytansine (B1676224) binding pocket on β-tubulin that is located at the interface between two tubulin heterodimers in a protofilament. pnas.orgmdpi.com This strategic location allows the ligand to physically block the longitudinal tubulin-tubulin interactions necessary for microtubule elongation. mdpi.com

The binding affinity of maytansinoids to tubulin is potent. For example, maytansine and a key metabolite, S-methyl DM1, bind to tubulin with similar dissociation constants (KD) of approximately 0.86 µM and 0.93 µM, respectively. nih.govresearchgate.net Another related maytansinoid, ansamitocin P-3, binds to purified tubulin with a KD of 1.3 ± 0.7 µM. nih.gov This interaction induces conformational changes in the tubulin protein. nih.gov

By binding to tubulin, maytansinoids potently inhibit the assembly of microtubules and can induce their disassembly. nih.govnbinno.comcreative-biolabs.com This action prevents the elongation of microtubules by blocking the addition of new tubulin monomers. nih.gov However, the primary mechanism at low, clinically relevant concentrations is not mass depolymerization but rather the suppression of microtubule dynamics. nih.govplos.org

Maytansinoids suppress the dynamic instability of microtubules, a process characterized by alternating phases of growth and shortening that is crucial for proper spindle function. nih.govplos.org At subnanomolar concentrations that are sufficient to kill tumor cells, maytansinoids effectively halt this dynamic behavior. nih.govnih.gov For instance, at a concentration of 100 nmol/L, S-methyl-DM1 and S-methyl-DM4 were found to suppress dynamic instability more strongly than the parent compound maytansine (by 84% and 73% versus 45%, respectively). nih.gov Outright inhibition of polymerization and induction of depolymerization are typically observed at significantly higher drug concentrations. nih.govnih.gov

Inhibition of Microtubule Assembly by Maytansinoids
CompoundIC50 (µM)Reference
Maytansine1.0 ± 0.02 researchgate.net
S-methyl-DM14.0 ± 0.1 researchgate.net
S-methyl-DM41.7 ± 0.4 researchgate.net

The disruption of microtubule dynamics has profound consequences for the formation and function of the mitotic spindle during cell division. plos.org The suppression of dynamic instability prevents the spindle microtubules from correctly attaching to and aligning chromosomes at the metaphase plate. nih.govplos.org

Treatment with maytansinoids leads to striking structural and functional abnormalities in the mitotic spindle. nih.gov Cells exposed to compounds like S-methyl DM1 at concentrations that cause mitotic arrest exhibit abnormal spindles, often characterized as Type I or Type II bipolar spindles. nih.gov These defective spindles may have more and longer astral microtubules than normal, a reduced distance between the poles, and chromosomes that fail to congress properly. nih.gov This severe disruption of the mitotic machinery perturbs chromosome segregation and ultimately halts the process of cell division. nih.govnih.gov

Cell Cycle Perturbation and Arrest Induction

By interfering with mitotic spindle function, maytansinoids trigger cellular surveillance mechanisms that halt the cell cycle, preventing cells from completing division.

The presence of improperly attached chromosomes due to maytansinoid-induced spindle disruption activates the mitotic checkpoint (also known as the spindle assembly checkpoint). nih.govnih.gov This is a critical cellular signaling pathway that prevents the separation of sister chromatids until all chromosomes are correctly attached to the spindle. nih.gov

Maytansinoids cause a sustained activation of this checkpoint. nih.gov Studies with the maytansinoid ansamitocin P-3 have shown that treatment leads to the activation and accumulation of key checkpoint surveillance proteins, such as Mad2 and BubR1, at the kinetochores. nih.govresearchgate.net This activation generates a "wait anaphase" signal that blocks progression into anaphase, arresting the cells in mitosis, specifically in a prometaphase or metaphase-like state. nih.govnih.gov This prolonged mitotic arrest ultimately leads to apoptotic cell death. nbinno.comnih.gov

The induction of mitotic arrest by maytansinoids is quantifiable through cell cycle analysis, typically using flow cytometry. Treatment of cancer cell lines with these compounds results in a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govmedchemexpress.com

For example, treatment of MCF-7 breast cancer cells with maytansine or S-methyl DM1 leads to a concentration-dependent increase in the G2/M population, with half-maximal arrest occurring at 310 pmol/L and 340 pmol/L, respectively. nih.gov Similarly, exposing MCF-7 cells to ansamitocin P-3 resulted in a marked increase in the percentage of cells in the G2/M phase. medchemexpress.com This arrest prevents cellular proliferation and is a hallmark of the potent anti-mitotic activity of maytansinoids. nih.govmedchemexpress.com

Effect of Ansamitocin P-3 on MCF-7 Cell Cycle Distribution
Concentration of Ansamitocin P-3Percentage of Cells in G2/M PhaseReference
0 pM (Control)26% medchemexpress.com
50 pM50% medchemexpress.com
100 pM70% medchemexpress.com

Induction of Programmed Cell Death Pathways

N-Me-L-Ala-maytansinoid-based entities, and maytansinoids in general, exert their potent cytotoxic effects primarily by inducing programmed cell death, a crucial mechanism for eliminating cancerous cells. researchgate.netnih.gov Following the disruption of microtubule dynamics and subsequent mitotic arrest, a cascade of molecular events is initiated, culminating in cellular demise through apoptosis. nih.govnih.gov This process involves the activation of specific signaling pathways and effector molecules that orchestrate the dismantling of the cell in a controlled manner.

Activation of Caspase Cascades (e.g., Procaspase-8, Procaspase-10)

The execution of apoptosis is largely dependent on a family of cysteine proteases known as caspases, which exist as inactive zymogens (procaspases) in healthy cells. nih.gov Upon receiving an apoptotic signal, initiator caspases are activated, which in turn activate effector caspases, leading to the cleavage of key cellular substrates and the morphological and biochemical hallmarks of apoptosis. nih.govnih.gov

Maytansinoid-induced microtubule disruption is a potent trigger for the intrinsic pathway of apoptosis, which involves the permeabilization of the mitochondrial membrane. nih.gov This event leads to the release of cytochrome c into the cytosol, a critical step for the formation of the apoptosome and the subsequent activation of the initiator caspase-9. nih.govnih.govresearchgate.net Activated caspase-9 then proceeds to activate downstream effector caspases, such as caspase-3 and caspase-7. researchgate.netnih.gov Studies have demonstrated that treatment with maytansinoid conjugates leads to a significant increase in the activation of caspase-3 and caspase-7 in breast cancer cells. researchgate.net

The extrinsic pathway of apoptosis is initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of initiator procaspase-8 and procaspase-10. nih.gov While maytansinoids predominantly act through the intrinsic pathway, the complex signaling networks of apoptosis can involve crosstalk between the intrinsic and extrinsic pathways. However, direct activation of procaspase-8 and procaspase-10 by maytansinoids is less characterized compared to their well-established role in activating the mitochondrial pathway. In some therapeutic contexts, such as with DNA-damaging payloads, caspase-8 activation is a noted mechanism. mdpi.com

Apoptosis Pathways Mediated by N-Me-L-Ala-Maytansinoids

The primary apoptotic pathway engaged by N-Me-L-Ala-maytansinoids is the intrinsic, or mitochondrial, pathway. This is a direct consequence of their mechanism of action as potent microtubule-targeting agents. nih.gov The process unfolds through several key steps:

Microtubule Disruption and Mitotic Arrest: Maytansinoids bind to tubulin and inhibit microtubule assembly, leading to the destabilization of the mitotic spindle. nih.govcreative-biolabs.com This disruption activates the mitotic checkpoint, arresting the cell cycle in the G2/M phase. patsnap.comresearchgate.net

Mitochondrial Membrane Permeabilization: Prolonged mitotic arrest triggers cellular stress signals that converge on the mitochondria. nih.gov This leads to the permeabilization of the outer mitochondrial membrane, a critical point of no return in the apoptotic process. nih.govmdpi.com The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family plays a crucial regulatory role in this step. researchgate.netmdpi.com

Caspase Activation: The release of cytochrome c from the mitochondria into the cytoplasm facilitates the assembly of the apoptosome, which activates caspase-9. nih.govresearchgate.net This initiator caspase then activates effector caspases, including caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. researchgate.net

Execution of Apoptosis: Effector caspases cleave a multitude of cellular proteins, leading to the characteristic features of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Flow cytometry analysis has confirmed that treatment with maytansine induces apoptotic cell death, as evidenced by an increase in Annexin V-positive cells. nih.gov

Immunogenic Cell Death (ICD) Hallmarks Induced by Maytansinoid Conjugates

Immunogenic cell death (ICD) is a form of regulated cell death that stimulates an adaptive immune response against dead-cell antigens. frontiersin.org This process is characterized by the emission of damage-associated molecular patterns (DAMPs), which act as adjuvants to promote the maturation of dendritic cells and subsequent activation of T cells. nih.govfrontiersin.org

Recent research has shown that maytansine and maytansine-bearing antibody-drug conjugates (ADCs) can induce the in vitro hallmarks of ICD in antigen-positive target cells. nih.govnih.gov This suggests that beyond their direct cytotoxic effects, these compounds can potentially convert the dying cancer cell into an immunogenic signal, thereby stimulating an anti-tumor immune response. nih.gov

The key hallmarks of ICD induced by maytansinoid conjugates include:

Surface Exposure of Calreticulin (ecto-CRT): Calreticulin is normally located in the endoplasmic reticulum (ER). During ICD, it translocates to the cell surface, where it acts as an "eat-me" signal for dendritic cells. nih.gov

Secretion of ATP: Extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells to the site of cell death. nih.gov

Release of High Mobility Group Box 1 (HMGB1) protein: Once passively released from the nucleus of late apoptotic or necrotic cells, HMGB1 can bind to receptors on dendritic cells, promoting their maturation and antigen presentation. nih.gov

The ability of maytansinoid-based ADCs to induce ICD is significant, as it provides a rationale for combining these targeted therapies with immune checkpoint inhibitors to enhance anti-tumor immunity. nih.govnih.gov

ICD HallmarkFunctionInduced by Maytansinoids?
Ecto-calreticulin (ecto-CRT) "Eat-me" signal for phagocytesYes nih.gov
Secreted ATP "Find-me" signal to recruit immune cellsYes nih.gov
Released HMGB1 Promotes dendritic cell maturationYes nih.gov

Distinct Mechanisms Compared to Other Microtubule-Targeting Agents

Microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, but they can be classified based on their distinct effects on microtubule dynamics. nih.gov Maytansinoids, including this compound, possess a mechanism of action that differentiates them from other major classes of MTAs, such as taxanes and vinca alkaloids. nih.gov

The primary distinction lies in their interaction with tubulin and the subsequent effect on microtubule polymers.

Maytansinoids: These agents act as microtubule destabilizers. nih.govfrontiersin.org They bind to the β-subunit of tubulin at a site near the vinca alkaloid binding site, known as the maytansine site. nih.govcreative-biolabs.com This binding inhibits tubulin polymerization and actively induces the depolymerization of existing microtubules. nih.govcreative-biolabs.com By binding to the tips of microtubules, maytansinoids suppress their dynamic instability, which is crucial for proper mitotic spindle function. nih.govresearchgate.net

Vinca Alkaloids (e.g., Vinblastine, Vincristine): Like maytansinoids, vinca alkaloids are microtubule destabilizers that inhibit tubulin polymerization. nih.gov They bind to the β-tubulin subunit at the so-called "vinca domain." nih.gov While both maytansinoids and vinca alkaloids lead to microtubule disassembly and mitotic arrest, maytansinoids are often significantly more potent, exhibiting cytotoxicity at subnanomolar concentrations that can be over 100 times greater than that of vinca alkaloids. creative-biolabs.combiochempeg.com

Taxanes (e.g., Paclitaxel, Docetaxel): In stark contrast to maytansinoids and vinca alkaloids, taxanes are microtubule-stabilizing agents. nih.govnih.gov They bind to a different site on the β-tubulin subunit, promoting the assembly of tubulin into abnormally stable microtubules and preventing their depolymerization. nih.govnih.gov This "freezing" of the microtubule network also leads to mitotic arrest and apoptosis, but through a mechanism of excessive stabilization rather than disassembly. nih.gov

This mechanistic distinction is critical, as it can influence the efficacy of the drug against different tumor types and the development of resistance mechanisms.

Agent ClassBinding SitePrimary Mechanism of ActionEffect on Microtubules
Maytansinoids β-tubulin (Maytansine site) nih.govInhibit polymerization, induce depolymerization nih.govDestabilization
Vinca Alkaloids β-tubulin (Vinca domain) nih.govInhibit polymerization nih.govDestabilization
Taxanes β-tubulin (Taxane site) nih.govPromote polymerization, inhibit depolymerization nih.govStabilization

Preclinical Research Models and Efficacy Studies of N Me L Ala Maytansinoid Conjugates

In Vitro Cytotoxicity Assessments in Cancer Cell Lines

The preclinical evaluation of N-Me-L-Ala-maytansinoid conjugates, a class of antibody-drug conjugates (ADCs), begins with rigorous in vitro assessments to determine their cytotoxic potential against cancer cells. These studies are fundamental in establishing the baseline potency and target-dependent activity of the conjugates before they advance to more complex biological systems.

A primary method for evaluating the potency of maytansinoid ADCs is through cytotoxicity assays that measure the concentration-dependent inhibition of cancer cell proliferation. These assays determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. Maytansinoids are known to be highly potent cytotoxic agents, with typical IC50 values in the subnanomolar range. nih.gov

For instance, studies on maytansine (B1676224), the parent compound, demonstrated potent cell-killing activity against BT474 and BJAB cell lines with IC50 values of 0.42 nM and 0.27 nM, respectively. nih.gov When conjugated to an antibody, the resulting ADC's potency is evaluated across a panel of human tumor cell lines expressing varying levels of the target antigen. For example, the maytansinoid ADC IMGC936 was tested against various ADAM9-positive tumor cell lines, demonstrating target-dependent cytotoxicity. aacrjournals.org The potency of such conjugates is often compared to a non-targeting control ADC to confirm that the cell-killing effect is specific to the cells expressing the target antigen. aacrjournals.org The intracellular concentration of the released maytansinoid payload has been shown to correlate with the in vitro cytotoxicity of the ADC, regardless of target expression levels or the drug-to-antibody ratio (DAR). aacrjournals.org

Table 1: In Vitro Cytotoxicity of Maytansinoid Conjugates in Various Cancer Cell Lines

Conjugate/Payload Cell Line Target Antigen IC50 (nM)
Maytansine BT474 N/A 0.42 nih.gov
Maytansine BJAB N/A 0.27 nih.gov
cAC10-vcMMAE Karpas 299 CD30 Potently cytotoxic aacrjournals.org
cAC10-vcMMAF Karpas 299 CD30 Potently cytotoxic aacrjournals.org

This table is illustrative and compiles data from multiple maytansinoid-based conjugates to show representative findings.

The evaluation of drug sensitivity has traditionally relied on two-dimensional (2D) cell cultures, where cells grow as a monolayer on a flat plastic surface. nih.gov However, this model does not fully replicate the complex microenvironment of a solid tumor. nih.gov Three-dimensional (3D) cell culture models, such as spheroids, are increasingly used as they better mimic the in vivo environment by allowing for cell-cell interactions and the formation of 3D structures. nih.govnih.gov

Cells grown in 3D cultures often exhibit higher resistance to anti-cancer drugs compared to their 2D counterparts. nih.gov This difference can be attributed to altered receptor protein expression, drug transporter activity, and drug-metabolizing enzyme activity in the 3D context. nih.gov While specific studies focusing solely on N-Me-L-Ala-maytansinoid conjugates in comparative 2D vs. 3D models are not detailed in the provided research, the general principles underscore the importance of using 3D models. These models provide a more biologically relevant system for assessing the efficacy of ADCs, bridging the gap between simple in vitro assays and in vivo studies. nih.govnih.gov The use of a 3D model allows for a more accurate prediction of a conjugate's potential efficacy in a solid tumor setting.

A significant advantage of certain ADC designs is their ability to induce a "bystander killing effect," where the cytotoxic payload, once released from the target cancer cell, can diffuse into and kill neighboring antigen-negative tumor cells. aacrjournals.orgnih.gov This is particularly important in tumors with heterogeneous antigen expression. This effect is largely dependent on the properties of the linker and the released payload. aacrjournals.org

For a bystander effect to occur, the ADC's linker must be cleavable, allowing the payload to be released within the lysosome of the target cell. The released metabolite must then be able to permeate the cell membrane to affect adjacent cells. aacrjournals.orgnih.gov This generally requires the payload to be a neutral, uncharged molecule with sufficient hydrophobicity. Research has shown that for maytansinoid ADCs, increasing the hydrophobicity of the released metabolite positively correlates with the in vitro bystander killing activity. nih.govacs.org For example, maytansinoid conjugates designed to release a thiol-bearing metabolite demonstrated that increasing the number of methylene (B1212753) units in the maytansinoid side chain enhanced bystander killing without significantly affecting cytotoxicity to the targeted cells. nih.govacs.orgnih.gov In contrast, payloads like MMAF, which are less membrane-permeable, fail to mediate significant bystander killing. aacrjournals.org

Table 2: Factors Influencing Bystander Killing of Maytansinoid ADCs

Factor Influence on Bystander Killing Rationale Citation
Linker Type Cleavable linker is required Allows for the release of the cytotoxic payload from the antibody.
Payload Permeability High membrane permeability is essential The released payload must be able to exit the target cell and enter neighboring cells. aacrjournals.orgnih.gov
Payload Hydrophobicity Positively correlates with effect More hydrophobic metabolites can better cross cell membranes. nih.govacs.org

| Payload Charge | Neutral or uncharged is preferred | Charged molecules have difficulty crossing the lipid bilayer of the cell membrane. | |

In Vivo Efficacy Studies in Animal Models

Cell line-derived xenograft (CDX) models are a foundational tool in preclinical oncology research. nih.gov These models are created by implanting human cancer cell lines into immunocompromised mice, typically in a subcutaneous location. mdpi.comnih.gov CDX models are widely used to test the efficacy of ADCs, including those with maytansinoid payloads. aacrjournals.org

In these models, the anti-tumor activity of a maytansinoid conjugate is assessed by measuring tumor growth inhibition over time compared to control groups. aacrjournals.org For instance, maytansinoid-based ADCs have demonstrated potent anti-tumor activity in various CDX models. aacrjournals.org The efficacy observed in CDX models has been shown to correlate with the intratumoral concentration of the released cytotoxic payload. aacrjournals.org While valuable, a limitation of CDX models is that cancer cell lines can undergo genetic and phenotypic changes after generations of being cultured in artificial conditions, potentially altering their characteristics from the original tumor. nih.gov

Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient directly into an immunocompromised mouse. nih.govnih.gov These models are considered more clinically relevant than CDX models because they largely retain the histological and genetic characteristics of the original patient tumor, including its heterogeneity. nih.gov

PDX models serve as a powerful platform for evaluating the efficacy of novel cancer therapeutics like maytansinoid ADCs. aacrjournals.orgnih.gov Studies have shown that maytansinoid conjugates can exhibit potent antitumor activity in PDX models. aacrjournals.org For example, Anetumab ravtansine, an ADC with a maytansinoid inhibitor, showed antitumor efficacy that correlated with the level of target antigen expression in PDX tumor models. medchemexpress.com The use of PDX models is becoming a preferred preclinical tool as they have been shown to be more predictive of clinical outcomes, aiding in biomarker identification and the development of personalized medicine strategies. nih.gov

Structure Activity Relationship Sar Studies and Analogue Development of N Me L Ala Maytansinoids

Impact of the C3 Acyloxy Side Chain on Cytotoxic Activity

The ester side chain at the C3 position of the maytansinoid core has been identified as a critical determinant of cytotoxic activity. academie-sciences.frnih.govmdpi.com While the core macrocyclic structure is essential for binding to tubulin, the nature of the C3 ester substituent significantly modulates the potency of the compound. academie-sciences.fracademie-sciences.fr Maytansinol (B1676226), the precursor lacking the C3 ester side chain, exhibits dramatically reduced cytotoxicity, underscoring the pivotal role of this moiety. academie-sciences.fracademie-sciences.frnih.gov The C3 side chain is believed to play a key role in forming selective molecular complexes with biological macromolecules, which is a crucial step preceding the alkylation of target nucleophiles by the molecule's reactive functions. academie-sciences.fracademie-sciences.fr This region of the molecule has been a primary focus for modification to attach linkers for ADC development, as alterations can be made without completely abolishing cytotoxicity. rsc.orgnih.gov

The stereochemistry of the amino acid within the C3 ester side chain is paramount for potent biological activity. Specifically, the natural L-configuration of the alanine (B10760859) moiety in compounds like N-Me-L-Ala-maytansinol is essential. nih.govmdpi.com Comparative studies have demonstrated that maytansinoid analogues possessing the L-amino acid stereoisomer are significantly more potent than their corresponding D-epimers. The cytotoxic activity of maytansinoids with a D-configured methyl group at the C3 side chain can be 100 to 400 times lower than that of their L-epimer counterparts. nih.gov

This pronounced difference in activity is attributed to the adoption of a specific bioactive conformation. High-resolution crystal structure analysis of tubulin in complex with maytansinoid analogues has revealed that in the L-epimer (L-DM1-SMe), the carbonyl oxygen atom of the ester group forms a strong intramolecular interaction with the hydroxyl group at the C9 position. nih.govnih.gov This interaction helps to fix the conformation of the side chain, enhancing the binding affinity of the maytansinoid to tubulin. nih.govnih.gov In contrast, the C3 side chain of the D-epimer (D-DM1-SMe) orients in the opposite direction, preventing this crucial intramolecular interaction and thereby reducing its cytotoxic efficacy. nih.gov

Table 1: Impact of C3 Stereochemistry on Cytotoxicity This table is interactive. You can sort and filter the data.

Compound Class Stereochemistry at C3 Side Chain Relative Cytotoxicity Reference
Maytansinoid Analogues L-amino acid (natural) High (e.g., 100-400x more potent) nih.govmdpi.com
Maytansinoid Analogues D-amino acid (unnatural) Low nih.govnih.gov
L-DM1-SMe L-configuration High nih.gov
D-DM1-SMe D-configuration Low nih.gov

While the L-stereochemistry is critical, the length and steric bulk of the amino acid spacer in the C3 side chain can be varied to fine-tune the compound's properties. nih.govacs.org Research involving the synthesis of new maytansinoids with different amino acid spacers has explored the influence of chain length and the degree of steric hindrance on the carbon atom bearing the functional group for linker attachment. nih.govacs.orgaacrjournals.org

These studies have shown that modifying the chain length of the ester side chain is a viable strategy for developing new analogues. nih.govaacrjournals.org In some instances, these modifications have led to the creation of maytansinoids that are even more potent in vitro than the parent compound, maytansine (B1676224). nih.govacs.org The steric hindrance near the attachment point (e.g., a disulfide bond in an ADC linker) can also be modulated. For example, introducing methyl groups adjacent to a disulfide linkage can affect the stability and reactivity of the linker, which in turn influences the in vivo activity and therapeutic index of the resulting ADC. axispharm.comresearchgate.net The strategic incorporation of different dipeptides, such as various stereoisomers of Ala-Ala, has been shown to alter the metabolism, activity, and tolerability of the conjugate. acs.org

Table 2: Research Findings on C3 Side Chain Modifications This table is interactive. You can sort and filter the data.

Modification Observation Impact on Activity Reference
Varied chain length of ester side chain Analogues synthesized with different lengths Potency can be maintained or even increased nih.govacs.orgaacrjournals.org
Varied steric hindrance at thiol-bearing carbon Analogues synthesized with different degrees of steric bulk Can modulate potency and in vivo activity nih.govacs.orgresearchgate.net
Introduction of different dipeptide spacers Different stereoisomers (e.g., L-Ala-L-Ala, D-Ala-L-Ala) tested Affects cytotoxicity, bystander killing, and in vivo tolerability acs.orgnih.gov

The N-methyl group on the alanine residue of the C3 side chain, a defining feature of this compound, has also been a subject of SAR studies. Interestingly, investigations into ansamitocins—closely related microbial maytansinoids—suggest that the amide N-methyl group is not essential for biological activity. academie-sciences.fr This finding is supported by the fact that mutant strains of the microorganism Actinosynnema pretiosum with an inactivated N-methyltransferase can produce N-demethylansamitocin P-3, a compound that retains activity. academie-sciences.fr Studies designed to evaluate the influence of the N-methyl group on cytotoxicity have been part of broader efforts to understand the functional group requirements at the C3 position. aacrjournals.org While its presence is characteristic of highly potent maytansinoids like maytansine, its absence does not completely abrogate cytotoxic effects, indicating that other features of the side chain and the maytansinoid core are more critical drivers of activity. academie-sciences.fr

Role of Core Maytansinoid Structural Motifs

Beyond the variable C3 side chain, specific structural motifs within the conserved macrocyclic core of the maytansinoid are indispensable for its potent cytotoxic action.

The carbinolamide at the C9 position is another structural feature of the maytansinoid core that is critical for biological activity. rsc.orgnih.govmdpi.comresearchgate.net It has been proposed that this functional group serves as an alkylating center, capable of forming covalent bonds with the biological target. academie-sciences.fracademie-sciences.fr This hypothesis is strongly supported by experimental evidence showing that alkylation of the C9 alcohol results in a marked decrease in both antitumor activity and cytotoxicity. academie-sciences.fracademie-sciences.frresearchgate.netresearchgate.net The integrity of the C9 carbinolamide is therefore considered a requirement for the potent cell-killing effects of maytansinoids like this compound. nih.gov

Table 3: Importance of Core Structural Motifs This table is interactive. You can sort and filter the data.

Structural Motif Position Role in Activity Consequence of Modification/Loss Reference
Epoxide C4–C5 Required for optimal activity; potential alkylating role Diminished/reduced cytotoxicity rsc.orgnih.govmdpi.commdpi.com
Carbinolamide C9 Critical for activity; proposed alkylating function Marked decrease in cytotoxicity upon alkylation academie-sciences.fracademie-sciences.frresearchgate.netresearchgate.net

Double Bonds at C11 and C13

SAR studies have consistently highlighted the critical nature of the conjugated double bonds at the C11 and C13 positions of the maytansinoid macrocycle for optimal biological activity. mdpi.comnih.gov This conjugated system is considered an essential element for the molecule's ability to bind to tubulin and exert its cytotoxic effects. mdpi.comrsc.org Alterations to this diene system are generally not well-tolerated and lead to a significant reduction or complete loss of cytotoxic potency. This underscores the importance of maintaining the integrity of this structural feature in the design of new maytansinoid analogues for ADC applications. The planarity and electron distribution conferred by these conjugated double bonds are believed to be crucial for the correct positioning and interaction of the maytansinoid within its binding pocket on tubulin. nih.gov

Design and Synthesis of Novel N-Me-L-Ala-Maytansinoid Analogues

Building upon the foundational knowledge from SAR studies, the focus of medicinal chemistry efforts has shifted towards the rational design and synthesis of novel N-Me-L-Ala-maytansinoid analogues. These efforts aim to fine-tune the molecule's properties to create more effective and safer ADCs.

Strategies for Modulating Potency and Selectivity

A primary strategy for modulating the potency and selectivity of maytansinoids involves modifications at the C3 ester side chain. rsc.orgacademie-sciences.fr While the core macrocycle is largely conserved due to strict SAR requirements, the C3 position offers a versatile handle for chemical modification. rsc.org By synthesizing a variety of analogues with different N-acyl-N-methyl-L-alanyl ester moieties, researchers have been able to develop maytansinoids with a range of cytotoxic potencies. researchgate.net For instance, the introduction of steric hindrance near the disulfide bond in certain analogues has been shown to influence potency. researchgate.net

Below is a data table summarizing the in vitro cytotoxicity of representative maytansinoid analogues.

CompoundTarget Cell LineIC50 (nM)
Maytansinoid DM4U266 (Multiple Myeloma)10-50
Trastuzumab-DM1BT474 (Breast Cancer)0.9166

This table presents a selection of data to illustrate the high potency of these compounds against cancer cell lines. researchgate.net

Analogues for Specific Linker Chemistries and Conjugation Sites

The design of novel maytansinoid analogues is intrinsically linked to the development of advanced linker technologies for ADC construction. The site of linker attachment is a critical consideration, and the C3 side chain has been the primary focus for introducing functionalities suitable for conjugation. rsc.org

Disulfide and Thiol-Containing Linkers: A major breakthrough in maytansinoid ADC development was the synthesis of analogues bearing disulfide or thiol groups, such as DM1 and DM4. mdpi.comresearchgate.net These functional groups enable covalent linkage to monoclonal antibodies, often through reaction with lysine (B10760008) or cysteine residues on the antibody surface. mdpi.comnih.gov The disulfide bond, in particular, offers a mechanism for cleavable release within the reducing environment of the target cell. researchgate.net Researchers have synthesized a variety of maytansinoids with different chain lengths and steric hindrance around the thiol substituent to optimize linker stability and drug release kinetics. researchgate.net

Peptide Linkers: More recent strategies have involved the development of peptide-cleavable linkers. nih.govacs.org Novel maytansinoid analogues have been designed to be conjugated to antibodies via di- or tripeptide linkers that are substrates for lysosomal proteases like cathepsin B. nih.govacs.org For example, anilino-maytansinoid analogues have been developed where the maytansinoid is linked through an aniline (B41778) amine to a dipeptide, such as l-Val-l-Cit or various stereoisomers of Ala-Ala. acs.org This approach allows for controlled, intracellular release of the cytotoxic payload.

Self-Immolative Linkers: Further innovation has led to the design of self-immolative linkers coupled to maytansinoid analogues. nih.govacs.org In these systems, enzymatic cleavage of the peptide linker initiates a cascade of electronic rearrangements that results in the release of the thiol-bearing maytansinoid metabolite. nih.gov This strategy aims to ensure efficient and complete drug release at the target site.

The table below provides examples of different linker strategies used with maytansinoid analogues.

Analogue TypeLinker ChemistryConjugation Site on AntibodyRelease Mechanism
DM1/DM4Thioether (e.g., via SMCC)Lysine residuesNon-cleavable
DM1/DM4Disulfide (e.g., via SPDB)Lysine residuesReductive cleavage
Anilino-maytansinoidDipeptide (e.g., Val-Cit)---Proteolytic cleavage
Thiol-bearing maytansinoidTripeptide (self-immolative)---Proteolytic cleavage followed by self-immolation

This table illustrates the versatility of maytansinoid analogues in accommodating various advanced linker technologies for ADC development. mdpi.comnih.govacs.org

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the field of maytansinoid research, providing deep insights into the structure-activity relationships that govern their biological activity. unimi.ititn.pt These in silico approaches complement experimental data and help rationalize observed SAR trends, as well as guide the design of novel, more potent analogues.

Molecular docking studies have been employed to predict the binding mode of maytansinoids within their binding site on β-tubulin. nih.govunimi.it These models have confirmed the importance of key interactions, such as those involving the C9-hydroxyl group, and have helped to explain why certain structural modifications lead to a loss of activity. nih.govunimi.it For example, computational studies have shown that while the N-acyl-N-methyl-L-alanine moiety at C3 can be replaced with other substituents without dramatically affecting tubulin binding affinity, the absence of the C9-hydroxyl group significantly weakens this interaction. unimi.it

Molecular dynamics (MD) simulations provide a dynamic view of the maytansinoid-tubulin complex, allowing researchers to analyze the stability of the interactions and the conformational changes that may occur upon binding. unimi.ititn.pt These simulations can help to refine docking poses and provide a more accurate picture of the binding event at an atomic level. unimi.it Furthermore, computational models are being used to predict key drug-like properties, such as membrane permeability, which is crucial for the intracellular action of the released payload. acs.org By understanding the physicochemical properties that govern a molecule's ability to cross the cell membrane, researchers can design maytansinoid analogues with improved cellular uptake and efficacy. acs.org

Mechanisms of Resistance to N Me L Ala Maytansinoid Based Therapies in Preclinical Models

Dysfunctional Intracellular Metabolism of the Maytansinoid Payload

Linker Cleavage Impairment

The linker component of an ADC plays a pivotal role in its stability and the timely release of its cytotoxic payload. For maytansinoid ADCs, both cleavable and non-cleavable linkers are utilized.

With cleavable linkers , such as those containing disulfide bonds or specific peptide sequences, resistance can arise from an impaired cleavage process within the target cell. The stability of disulfide linkers, for instance, is a delicate balance; they must be stable enough to prevent premature drug release in systemic circulation but susceptible to reduction in the intracellular environment. cam.ac.uk Changes in the cellular redox potential or reduced availability of reductive species like glutathione (B108866) can impair the cleavage of disulfide linkers, preventing the liberation of the active maytansinoid. Similarly, peptide linkers are designed for cleavage by specific lysosomal proteases like cathepsin B. mdpi.com Downregulation or mutation of these enzymes could lead to inefficient linker cleavage and, consequently, reduced payload release. mdpi.com

Altered Lysosomal Processing of ADCs

Following internalization, ADCs are trafficked to lysosomes, where they are degraded to release their cytotoxic payload. researchgate.netmdpi.com Lysosomal function is therefore essential for the activation of maytansinoid ADCs, irrespective of the linker type. researchgate.net Preclinical models have demonstrated that impairment of lysosomal processing is a significant mechanism of resistance.

One key mechanism involves the inefficient transport of the active maytansinoid metabolite from the lysosome into the cytoplasm, where its target, tubulin, resides. The solute carrier transporter SLC46A3 has been identified as a crucial transporter for maytansine-based catabolites generated from ADCs with non-cleavable linkers. nih.gov Silencing of the gene encoding SLC46A3 leads to the accumulation of the catabolite within lysosomes and subsequent drug resistance. nih.gov

Furthermore, the overexpression of ATP-binding cassette (ABC) transporters on the lysosomal membrane can actively pump the released payload out of the cytoplasm and back into the lysosome or extracellular space. frontiersin.org P-glycoprotein (P-gp/MDR1) has been identified on lysosomal membranes, where it can sequester cytotoxic payloads like maytansinoids, preventing them from reaching their intracellular target. frontiersin.org The use of lysosomal inhibitors, such as bafilomycin A1, has been shown to block the cytotoxic activity of maytansinoid ADCs in vitro, confirming the critical role of lysosomal processing in their mechanism of action. acs.org

Modulation of Downstream Cell Death Pathways

Even when the maytansinoid payload is successfully released into the cytoplasm and engages with its target, cancer cells can develop resistance by altering the signaling pathways that regulate cell death.

Evasion of Apoptosis Mechanisms

Maytansinoids, including N-Me-L-Ala-maytansinol, are potent anti-mitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. nih.govnih.gov A primary mechanism for evading this outcome is the upregulation of anti-apoptotic proteins, particularly those from the Bcl-2 family.

Bcl-xL, an anti-apoptotic member of this family, has been shown to confer a multidrug resistance phenotype when overexpressed. nih.gov It does not prevent the cell-cycle arrest induced by microtubule inhibitors but rather blocks the subsequent activation of the apoptotic cascade. nih.gov This allows cells to survive mitotic arrest and potentially develop other resistance mechanisms or genetic instability. nih.gov In preclinical models of acute myeloid leukemia (AML), the inhibition of Bcl-xL has been shown to overcome resistance to polyploidy-inducing agents and lead to apoptosis, suggesting its key role in cell survival following mitotic disruption. nih.gov Therefore, the overexpression of Bcl-xL or the downregulation of pro-apoptotic proteins represents a significant barrier to the efficacy of maytansinoid-based therapies.

Compensatory Signaling Pathway Activation

Cancer cells can also develop resistance by activating pro-survival signaling pathways that counteract the cytotoxic effects of the maytansinoid payload. The activation of pathways such as the PI3K/AKT/mTOR cascade is a known mechanism of resistance to various cancer therapies, including ADCs. mdpi.com

This pathway plays a central role in regulating cell growth, proliferation, and survival. Its activation can promote resistance by overriding the cell death signals initiated by the ADC's payload. mdpi.com For instance, in the context of trastuzumab-based maytansinoid ADCs, mutations in PIK3CA or the loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/AKT pathway, diminishing the therapeutic effect. mdpi.com This activation can uncouple the cytotoxic insult from the apoptotic response, allowing cells to continue to proliferate despite the presence of the microtubule-disrupting agent.

Development and Characterization of Resistance Models In Vitro and In Vivo

To investigate the mechanisms of resistance to maytansinoid-based ADCs, researchers have developed numerous preclinical models. These models are typically generated by exposing cancer cells to gradually increasing concentrations of the ADC over an extended period, both in cell culture (in vitro) and in animal models (in vivo). aacrjournals.orgwuxibiology.comresearchgate.net

In vitro resistance models are established by chronically treating cancer cell lines with a maytansinoid-ADC, such as a trastuzumab-maytansinoid conjugate (TM-ADC), which is structurally similar to T-DM1. aacrjournals.org This selective pressure leads to the emergence of cell populations that can withstand significantly higher concentrations of the drug. aacrjournals.orgadcreview.com

In vivo models often involve implanting human tumor xenografts into immunodeficient mice. mdpi.com These mice are then treated with the ADC over multiple cycles. Tumors that continue to grow despite treatment are considered resistant, and these resistant tumors can be excised and further analyzed or propagated to establish resistant cell lines. researchgate.netmdpi.com

Characterization of these resistant models has been instrumental in identifying key resistance mechanisms. A common finding is the upregulation of ABC drug efflux pumps, such as MDR1 (ABCB1) and MRP1 (ABCC1), which actively transport the maytansinoid payload out of the cell. aacrjournals.orgmdpi.com Another frequently observed mechanism is the downregulation of the target antigen on the cell surface, which reduces the binding and internalization of the ADC. aacrjournals.orgoaepublish.com

The following table summarizes findings from several studies that have developed and characterized preclinical models of resistance to maytansinoid-based ADCs.

Cell Line/ModelADC UsedFold Resistance (Approx.)Primary Mechanism of ResistanceReference
MDA-MB-361 (Breast Cancer)Trastuzumab-Maytansinoid ADC (TM-ADC)256-foldIncreased expression of ABCC1 (MRP1) drug efflux pump aacrjournals.orgadcreview.com
JIMT-1 (Breast Cancer)Trastuzumab-Maytansinoid ADC (TM-ADC)16-foldDecreased HER2 antigen expression aacrjournals.orgadcreview.com
KPL-4 (Breast Cancer)T-DM1Not specifiedIncreased expression of ABCB1 (MDR1) drug efflux pump aacrjournals.org
NCI-N87 (Gastric Cancer)Trastuzumab-Maytansinoid Conjugate (PT-DM1)Not specified (in vivo)Upregulated ABCC2 and ABCG2 expression mdpi.comoaepublish.com

Analytical and Bioanalytical Methodologies in N Me L Ala Maytansinol Research

Characterization of Antibody-Drug Conjugates Containing N-Me-L-Ala-Maytansinol

The characterization of ADCs is essential to ensure their quality, efficacy, and consistency. Key parameters include the drug-to-antibody ratio (DAR) and the stability of the conjugate.

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. pharmiweb.comacs.org An inconsistent DAR can affect both the efficacy and the safety profile of the ADC. nih.gov Several methods are used for DAR determination. pharmiweb.comjst.go.jp

UV/Vis Spectroscopy: This is a straightforward method for determining the average DAR. pharmiweb.comnih.gov It relies on measuring the absorbance of the ADC at two different wavelengths—one where the antibody absorbs maximally (typically 280 nm) and one where the maytansinoid payload has a distinct absorbance maximum. pharmiweb.comjst.go.jp By using the known extinction coefficients of both the antibody and the drug, the concentrations of each can be calculated, and the average DAR can be determined. pharmiweb.com

Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for characterizing cysteine-conjugated ADCs. pharmiweb.com It separates ADC species based on the hydrophobicity conferred by the conjugated payload. Species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) will have different retention times, and the average DAR can be calculated from the relative peak areas. pharmiweb.comimrpress.com

Reversed-Phase Liquid Chromatography (RPLC): RPLC is often used to estimate the average DAR, particularly after reducing the ADC into its light and heavy chains. pharmiweb.comnih.gov The conjugated chains are more hydrophobic and elute later than the unconjugated chains. nih.gov

Mass Spectrometry (MS): Intact mass analysis of the ADC using techniques like electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS) provides the most detailed information. nih.gov It allows for the determination of the mass of different drug-loaded species, providing a distribution of DAR values and a precise average DAR. imrpress.comnih.gov

The table below compares the primary methods for DAR determination.

MethodPrincipleInformation ProvidedNotes
UV/Vis Spectroscopy Differential absorbance of antibody and drug pharmiweb.comAverage DAR pharmiweb.comSimple and convenient, requires distinct absorbance maxima pharmiweb.com
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicity pharmiweb.comAverage DAR, drug load distribution, % unconjugated antibody pharmiweb.comStandard for cysteine-linked ADCs pharmiweb.com
Reversed-Phase Liquid Chromatography (RPLC) Separation by hydrophobicity under denaturing conditions pharmiweb.comAverage DAR (typically on reduced chains) pharmiweb.comInvolves denaturing the protein pharmiweb.com
Mass Spectrometry (MS) Mass-to-charge ratio measurement of intact or reduced ADC nih.govPrecise average DAR and distribution of different DAR species imrpress.comnih.govProvides the most detailed characterization

Assessing the stability of an ADC in biological media, such as plasma, is crucial to ensure that the cytotoxic payload remains attached to the antibody in circulation and is only released at the target site. researchgate.net Instability can lead to premature release of the drug, causing off-target toxicity. researchgate.net

Stability studies typically involve incubating the ADC in the relevant medium (e.g., mouse or human plasma) at 37°C and monitoring key parameters over time. researchgate.netaacrjournals.org

Monitoring Average DAR: A decrease in the average DAR over time indicates deconjugation of the payload. An affinity-capture LC-MS method can be used to isolate the ADC from plasma at various time points, after which the average DAR is determined. researchgate.net

Quantifying Free Payload: The amount of prematurely released maytansinoid in the supernatant can be measured. nih.gov Methods for this include competition enzyme-linked immunosorbent assays (ELISA) or sensitive LC-MS/MS analysis. mdpi.comnih.gov

Buffer Stability Studies: Experiments in buffers, sometimes in the presence of excess thiol (e.g., cysteine), are conducted to compare the intrinsic stability of different linker chemistries. aacrjournals.orgresearchgate.net The loss of the payload from the conjugate is monitored, often by HPLC. aacrjournals.org

Research has shown that the stability of maytansinoid conjugates can be influenced by the linker chemistry and the specific conjugation site on the antibody. aacrjournals.orgacs.org For instance, studies comparing site-specific and lysine-linked maytansinoid ADCs have used buffer stability experiments to show that most engineered cysteine conjugates have stability comparable to traditional lysine-linked ADCs. aacrjournals.org

Evaluation of Payload Release Kinetics in Preclinical Systems

The kinetic profile of payload release from maytansinoid-based ADCs is a critical determinant of their therapeutic index, influencing both efficacy and toxicity. In preclinical settings, the stability of the linker connecting the maytansinoid to the antibody is a key area of investigation. Different linker strategies, including cleavable and non-cleavable options, are employed to control the release of the cytotoxic agent.

Research has demonstrated that the choice of linker significantly impacts the in vivo stability and payload release kinetics of maytansinoid ADCs. nih.govacs.org For instance, disulfide-linked ADCs have been shown to have varying degrees of stability based on the steric hindrance around the disulfide bond. acs.org More sterically hindered disulfide linkers tend to exhibit greater stability against reductive cleavage. acs.org In contrast, non-cleavable thioether linkers, such as SMCC (N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are generally more stable in circulation. nih.gov

Pharmacokinetic studies in preclinical models, such as mice, are instrumental in evaluating payload release. These studies often involve the use of radiolabeled ADCs or sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the concentration of the intact ADC, total antibody, and released maytansinoid catabolites over time. acs.orgresearchgate.netresearchgate.netnih.gov The clearance rate of the ADC is often compared to that of the unconjugated antibody to infer the rate of payload release. A faster clearance of the ADC relative to the total antibody suggests in vivo release of the maytansinoid payload. nih.govacs.orgresearchgate.net

The following interactive data table summarizes the half-lives of different maytansinoid ADCs with varying linker technologies in preclinical mouse models, illustrating the impact of the linker on stability and payload retention.

Immunoassays for N-Me-L-Ala-Maytansinoid Detection in Research

Immunoassays are valuable tools in the preclinical development of maytansinoid-based ADCs, offering a sensitive and high-throughput method for the detection and quantification of maytansinoids and their metabolites.

Anti-Maytansinoid Binding Competition ELISA

A widely utilized immunoassay for the detection of maytansinoids is the anti-maytansinoid binding competition enzyme-linked immunosorbent assay (ELISA). This assay is a competitive immunoassay that can sensitively measure the concentration of maytansinoid catabolites in various biological matrices, such as cell lysates and culture media.

The principle of this ELISA involves the competition between the maytansinoid analyte in the sample and a labeled maytansinoid conjugate for binding to a limited amount of anti-maytansinoid antibody. In a common format, microtiter plates are coated with a bovine serum albumin (BSA)-maytansinoid conjugate. The sample containing the maytansinoid catabolite is then added to the wells along with a biotinylated anti-maytansine antibody. The free maytansinoid in the sample competes with the immobilized BSA-maytansinoid for binding to the biotinylated antibody.

Following an incubation period, the unbound reagents are washed away, and the amount of biotinylated antibody bound to the plate is detected using an enzyme-linked streptavidin conjugate (e.g., streptavidin-horseradish peroxidase). The addition of a chromogenic substrate results in a colorimetric signal that is inversely proportional to the concentration of the maytansinoid analyte in the sample.

This competitive ELISA format provides high sensitivity, with reported EC50 (the concentration of analyte that causes 50% inhibition of the maximal signal) values of approximately 0.1 nM for various maytansinoid catabolites. The assay has been shown to exhibit similar inhibition curves for different maytansinoid derivatives, making it a versatile tool for quantifying total maytansinoid catabolites.

The following interactive data table summarizes the key characteristics of a representative anti-maytansinoid binding competition ELISA.

Future Directions and Emerging Research Avenues for N Me L Ala Maytansinol

Development of Next-Generation Bioconjugation Technologies

Site-Specific Conjugation Approaches for Enhanced Homogeneity

Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can lead to inconsistent efficacy and safety profiles. Site-specific conjugation addresses this by attaching the linker-payload to a specific, predetermined site on the antibody, ensuring a uniform DAR and a more homogenous product.

One promising approach involves cysteine engineering , where cysteine residues are introduced at specific locations on the antibody's heavy or light chains. These engineered cysteines provide reactive thiol groups for the covalent attachment of the maytansinoid linker-payload. This method allows for precise control over the location and number of conjugated payloads, leading to a well-defined ADC.

Enzymatic conjugation is another advanced technique that utilizes enzymes to attach the linker-payload to the antibody. For instance, sortase A, a transpeptidase from Staphylococcus aureus, can recognize a specific amino acid motif (e.g., LPXTG) engineered into the antibody and catalyze the ligation of a payload-linker containing an N-terminal glycine motif. This enzymatic approach offers high specificity and efficiency, resulting in homogenous ADCs.

Novel Cleavable and Non-Cleavable Linker Designs

The linker connecting N-Me-L-Ala-maytansinol to the antibody is a critical component that influences the ADC's stability in circulation and the efficiency of payload release at the tumor site. Research is focused on developing novel linkers with improved properties.

Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes like cathepsins. Peptide linkers, for example, can be designed to be susceptible to cleavage by lysosomal proteases. Recent innovations include the development of novel peptide sequences and self-immolative moieties that ensure efficient and rapid release of the maytansinoid payload upon linker cleavage.

Non-cleavable linkers offer greater stability in circulation, as the payload is only released upon the complete degradation of the antibody within the lysosome. This can minimize off-target toxicity. Research in this area is focused on optimizing the linker chemistry to ensure efficient lysosomal processing and release of the active maytansinoid metabolite.

A significant trend in linker design is the incorporation of hydrophilic moieties , such as polyethylene (B3416737) glycol (PEG). These hydrophilic linkers can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving the therapeutic index.

Linker TypeCleavage MechanismAdvantagesResearch Focus
Peptide Linkers Enzymatic (e.g., Cathepsins)Tunable cleavage sensitivity, potential for bystander effect.Novel peptide sequences, self-immolative spacers.
Disulfide Linkers Reduction (e.g., Glutathione)Exploits higher intracellular reducing potential.Enhanced stability in circulation.
Hydrazone Linkers Acidic pHCleavage in endosomal/lysosomal compartments.Improved stability at physiological pH.
Non-Cleavable Linkers Antibody DegradationHigh stability in circulation, reduced off-target toxicity.Optimization for efficient lysosomal release of active metabolites.
Hydrophilic Linkers N/A (linker component)Improved solubility, pharmacokinetics, and reduced aggregation.Incorporation of PEG and other hydrophilic spacers.

Strategies to Overcome Resistance Mechanisms

A major challenge in cancer therapy is the development of drug resistance. For maytansinoid-based ADCs, resistance can arise from various mechanisms, including reduced target antigen expression, impaired intracellular trafficking, and increased drug efflux.

Design of N-Me-L-Ala-Maytansinoid Analogues to Bypass Resistance

One of the primary mechanisms of resistance to maytansinoids is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), which actively pump the cytotoxic payload out of the cancer cell. To counter this, researchers are designing novel maytansinoid analogues that are poor substrates for these efflux pumps.

Strategies include modifying the structure of this compound to alter its hydrophobicity or introduce chemical groups that hinder its recognition by ABC transporters. For instance, creating more hydrophilic maytansinoid derivatives can lead to metabolites that are less readily effluxed by the hydrophobic pocket of P-gp.

Combination Research Strategies with Other Targeted Agents

Combining this compound-containing ADCs with other anticancer agents is a promising strategy to enhance efficacy and overcome resistance. Preclinical studies are exploring various combination therapies.

Combination with Chemotherapy: Preclinical models have shown that combining maytansinoid ADCs with DNA-damaging agents can have a synergistic effect. The ADC can induce cell cycle arrest, potentially sensitizing the cancer cells to the effects of the chemotherapeutic agent.

Combination with Immunotherapy: There is growing interest in combining ADCs with immune checkpoint inhibitors. The rationale is that the ADC-mediated cancer cell killing can release tumor antigens, leading to an enhanced anti-tumor immune response, which can be further amplified by checkpoint blockade.

Combination with Other Targeted Therapies: For tumors driven by specific signaling pathways, combining a maytansinoid ADC with a small molecule inhibitor that targets a key component of that pathway can lead to a more profound and durable anti-tumor response.

Investigation of Novel Molecular Targets for N-Me-L-Ala-Maytansinoid Delivery

The success of an ADC is highly dependent on the choice of the target antigen. An ideal target should be highly and specifically expressed on the surface of cancer cells with minimal expression on healthy tissues. The ongoing search for novel targets aims to expand the applicability of this compound-based ADCs to a wider range of cancers.

Researchers are employing various techniques, including genomics, proteomics, and bioinformatics, to identify new cell surface proteins that are overexpressed in specific cancer types and exhibit efficient internalization upon antibody binding. Some emerging targets for maytansinoid ADCs that are currently under investigation include:

ADAM9 (A Disintegrin and Metalloproteinase Domain 9): Overexpressed in various solid tumors with limited expression in normal tissues.

Mesothelin: A cell surface glycoprotein highly expressed in mesothelioma, ovarian, and pancreatic cancers.

CA6 (Carbonic Anhydrase VI): A tumor-associated antigen found in several epithelial cancers.

CD37: A transmembrane protein expressed on B-cell malignancies.

FOLR1 (Folate Receptor Alpha): Overexpressed in ovarian and other epithelial cancers.

The identification and validation of these and other novel targets will be crucial for the development of the next generation of highly effective and tumor-specific N-Me-L-Ala-maytansinoid-based ADCs.

Target AntigenAssociated Cancer TypesRationale for Targeting
HER2 Breast, GastricWell-established target with high expression and internalization.
PSMA ProstateHighly specific to prostate cancer cells.
CD33 Acute Myeloid LeukemiaExpressed on myeloid leukemia cells.
CD56 Small Cell Lung Cancer, Multiple MyelomaNeuroendocrine marker expressed on various tumors.
ADAM9 Solid Tumors (e.g., Lung, Pancreatic)Overexpressed in cancer with limited normal tissue expression.
Mesothelin Ovarian, Pancreatic, MesotheliomaHigh tumor-specific expression.
CA6 Epithelial CancersTumor-associated antigen.
FOLR1 Ovarian, EndometrialHigh expression in certain gynecological cancers.

Integration with Advanced Drug Delivery Systems in Preclinical Research

The therapeutic efficacy of potent cytotoxins like this compound is often hindered by challenges such as poor aqueous solubility and systemic toxicity. acs.org To address these limitations, preclinical research is increasingly focused on the integration of this compound with advanced drug delivery systems. These systems are designed to enhance targeted delivery to tumor tissues, thereby maximizing efficacy while minimizing off-target effects. researchgate.netfrontiersin.org

Nanoparticle-based delivery platforms, including liposomes and polymeric nanoparticles, represent a promising strategy. researchgate.netresearchgate.net These carriers can encapsulate hydrophobic payloads like this compound, improving their stability and bioavailability. preprints.orgmdpi.com Preclinical studies with other cytotoxic agents have demonstrated that nanoparticle formulations can exploit the enhanced permeability and retention (EPR) effect in tumor vasculature, leading to passive accumulation at the tumor site. researchgate.net Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to actively direct the payload to cancer cells expressing specific antigens. preprints.org

Table 1: Advanced Drug Delivery Systems in Preclinical Research for Cytotoxic Payloads

Delivery SystemDescriptionPotential Advantages for this compound
Liposomes Spherical vesicles composed of a lipid bilayer.Can encapsulate both hydrophilic and hydrophobic drugs, improve drug stability, and can be surface-modified for targeted delivery. preprints.orgnih.gov
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers.Offer controlled drug release profiles and can be engineered for specific targeting and imaging applications. researchgate.net
Antibody-Drug Conjugates (ADCs) Monoclonal antibodies linked to cytotoxic payloads.Provide high specificity for tumor antigens, leading to targeted cell killing and reduced systemic toxicity. acs.orgbiochempeg.com

Preclinical investigations are crucial for optimizing the design of these delivery platforms. nih.gov Key parameters that require thorough evaluation include the physicochemical properties of the nanoparticles (size, surface charge, and drug loading), their pharmacokinetic profiles, and their biodistribution in relevant animal models. frontiersin.orgnih.gov Such studies are essential to ensure the stability of the formulation in circulation and the efficient release of this compound within the target cancer cells. mdpi.com The ultimate goal is to develop delivery systems that can safely and effectively transport this potent maytansinoid to the tumor, thereby expanding its therapeutic window. nih.gov

Computational Design and Predictive Modeling for N-Me-L-Ala-Maytansinoid Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to the design of novel therapeutic agents with improved properties. nih.gov For this compound, these in silico methods are being explored to develop new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological activity. dovepress.comnih.gov By developing robust QSAR models for a series of maytansinoid analogs, researchers can identify the key molecular features that govern their cytotoxicity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of derivatives with the highest potential. dovepress.com

Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding interactions between maytansinoids and their molecular target, tubulin. nih.govmdpi.com Docking studies can predict the preferred binding orientation of N-Me-L-Ala-maytansinoid derivatives within the maytansine (B1676224) binding site on tubulin, helping to explain structure-activity relationships at the atomic level. nih.gov MD simulations can further elucidate the stability of the ligand-protein complex and the conformational changes induced upon binding. nih.gov

Table 2: Computational Approaches for the Design of N-Me-L-Ala-Maytansinoid Derivatives

Computational MethodApplicationDesired Outcome
Quantitative Structure-Activity Relationship (QSAR) Correlate chemical structure with biological activity. jmchemsci.comPredict the potency of novel derivatives and guide chemical synthesis.
Molecular Docking Predict the binding mode and affinity of ligands to their target protein. nih.govmdpi.comUnderstand key binding interactions and design derivatives with improved target affinity.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time.Assess the stability of binding and identify conformational changes.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new compounds. dovepress.comIdentify derivatives with favorable drug-like properties early in the design process.

By integrating these computational approaches, researchers can adopt a multi-parameter optimization strategy for the design of new N-Me-L-Ala-maytansinoid derivatives. This involves not only maximizing potency but also optimizing for desirable pharmacokinetic properties, such as improved solubility and metabolic stability, and minimizing potential off-target toxicities. This predictive modeling approach accelerates the drug discovery process, reduces the reliance on extensive and costly experimental screening, and ultimately facilitates the development of safer and more effective maytansinoid-based cancer therapies. jmchemsci.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing N-Me-L-Ala-maytansinol in antibody-drug conjugate (ADC) development?

  • Methodological Answer : Synthesis typically involves coupling this compound to monoclonal antibodies via cleavable or non-cleavable linkers. Characterization requires:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% as per industry standards) .
  • Mass Spectrometry (MS) to confirm molecular weight and conjugation efficiency.
  • Nuclear Magnetic Resonance (NMR) for structural validation, ensuring no residual solvents or byproducts.
  • Supporting Information : Include raw data (e.g., chromatograms, spectra) in supplementary materials to enable reproducibility .

Q. How does the hydrophobicity of this compound influence ADC pharmacokinetics and payload delivery?

  • Methodological Answer : Hydrophobicity impacts aggregation propensity and plasma stability. To mitigate:

  • Use polar linkers (e.g., PEG-based) to improve solubility .
  • Conduct size-exclusion chromatography (SEC) to monitor aggregation.
  • Perform in vitro serum stability assays over 24–72 hours to assess payload release kinetics. Reference standards from Aladdin or Cayman Chemical may be used for comparative analysis .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices during preclinical studies?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Validate assays using isotope-labeled internal standards (e.g., deuterated analogs) to control matrix effects .
  • Include quality control samples at low, medium, and high concentrations to ensure inter-day precision (<15% CV) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for ADCs using this compound?

  • Methodological Answer : Discrepancies often arise from differences in tumor microenvironment (TME) conditions. Address by:

  • 3D Tumor Spheroid Models : Mimic TME complexity to bridge in vitro-in vivo gaps.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Corrogate payload release rates with tumor penetration data .
  • Multi-Omics Analysis : Identify resistance markers (e.g., lysosomal protease deficiencies) using transcriptomic/proteomic profiling .

Q. What strategies optimize linker design to enhance the therapeutic index of this compound-based ADCs?

  • Methodological Answer :

  • Protease-Cleavable Linkers : Test sensitivity to cathepsin B using fluorogenic assays .
  • pH-Sensitive Linkers : Evaluate payload release in endosomal/lysosomal pH gradients (pH 4.5–6.5).
  • DAR (Drug-to-Antibody Ratio) Optimization : Use hydrophobic interaction chromatography (HIC) to maintain DAR ≤4, minimizing aggregation .

Q. How do researchers assess the long-term stability of this compound in ADC formulations under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose ADCs to heat (40°C), light, and oxidative stress (H2O2).
  • Stability-Indicating Assays : Monitor fragmentation (via SEC) and oxidation (via peptide mapping).
  • Real-Time Stability Testing : Store at 2–8°C for 12–24 months; report data in tables with degradation thresholds (e.g., <10% aggregation) .

Q. What mechanisms underlie acquired resistance to this compound-based ADCs, and how can they be experimentally validated?

  • Methodological Answer : Resistance mechanisms include:

  • Efflux Pump Upregulation (e.g., P-glycoprotein): Validate via flow cytometry using fluorescent substrates (e.g., calcein-AM).
  • Lysosomal Dysfunction : Measure lysosomal pH and protease activity in resistant cell lines .
  • In Vivo CRISPR Screens : Identify gene knockouts conferring resistance in PDX models .

Q. How can researchers standardize data reporting for this compound ADC studies to improve cross-study comparability?

  • Methodological Answer : Adopt the following frameworks:

  • MIATA (Minimum Information About T-cell Assays) Guidelines : Extend to ADC payload quantification.
  • FAIR Data Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Supplementary Material Templates : Include raw datasets, instrument parameters, and statistical codes .

Key Considerations

  • Ethical Reporting : Acknowledge contributions from core facilities or collaborators in the "Acknowledgments" section .
  • Data Contradictions : Apply triangulation by cross-validating results with orthogonal techniques (e.g., SPR for binding affinity vs. cellular cytotoxicity) .
  • Regulatory Compliance : For studies involving health data, submit protocols to ethics committees and declare compliance with GDPR or HIPAA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.